Cas no 2171424-19-2 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid
- 2171424-19-2
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
- EN300-1502482
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- Inchi: 1S/C23H26N2O5/c1-3-20(21(26)24-12-14(2)22(27)28)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t14?,20-/m0/s1
- InChI Key: FJHYWJBWINWAPH-LGTGAQBVSA-N
- SMILES: O(C(N[C@H](C(NCC(C(=O)O)C)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 410.18417193g/mol
- Monoisotopic Mass: 410.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 603
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 105Ų
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1502482-1.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid |
2171424-19-2 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1502482-50mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid |
2171424-19-2 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1502482-100mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid |
2171424-19-2 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1502482-250mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid |
2171424-19-2 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1502482-500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid |
2171424-19-2 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1502482-1000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid |
2171424-19-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1502482-2500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid |
2171424-19-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1502482-5000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid |
2171424-19-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1502482-10000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid |
2171424-19-2 | 10000mg |
$14487.0 | 2023-09-27 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid
Introduction to 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid (CAS No. 2171424-19-2)
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid, identified by the CAS number 2171424-19-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structure, which includes a chiral center, an amino group protected as a methoxycarbonyl (Moc) derivative, and a fluorenyl moiety. The presence of these structural features not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for various therapeutic applications.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is particularly noteworthy, as it is widely employed in peptide synthesis due to its stability under mild conditions and ease of removal. In the context of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid, the Fmoc group is likely incorporated to protect the amino function during synthetic steps, ensuring selective reactivity at other sites within the molecule. This protective strategy is crucial in multi-step syntheses where functional groups may interfere with one another.
The chiral center at the (2S)-configuration is another key aspect of this compound. Chirality plays a pivotal role in pharmaceuticals, as enantiomers of a molecule can exhibit vastly different biological activities. The stereochemistry of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid must be carefully controlled during synthesis to ensure the desired pharmacological properties are achieved. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for introducing chirality, which could be particularly relevant for this compound.
The molecular backbone of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid suggests potential applications in drug design. The combination of an amide bond and a secondary amine provides multiple sites for interaction with biological targets. Such structures are often explored in the development of bioactive molecules, including protease inhibitors, kinase inhibitors, and other therapeutic agents. The fluorenyl group, while primarily serving as a protecting group, may also contribute to the solubility and pharmacokinetic properties of derivatives of this compound.
Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic rings in enhancing drug efficacy and bioavailability. The fluorenylmethoxycarbonyl moiety in this compound could potentially influence its metabolic stability and binding affinity to biological targets. Studies have shown that fluorine atoms can affect electronic properties, lipophilicity, and metabolic pathways of molecules, making them valuable in drug design. The incorporation of such groups into lead compounds like 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid could lead to improved pharmacological profiles.
The butanamido and methylpropanoic acid components suggest possible interactions with enzymes or receptors involved in metabolic pathways. For instance, amide bonds are frequently found in bioactive molecules due to their ability to form hydrogen bonds with polar residues in proteins. The secondary amine could serve as a hydrogen bond acceptor or donor, influencing binding interactions. Additionally, the terminal carboxylic acid might participate in salt formation or act as a linker in further derivatization.
In the realm of drug discovery, the synthesis of complex molecules like 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid requires meticulous planning and execution. Modern synthetic strategies often involve multi-step processes that must be optimized for yield, purity, and scalability. Advances in continuous flow chemistry have provided new avenues for synthesizing such intricate molecules efficiently. These techniques offer better control over reaction conditions and can reduce unwanted side products, making them particularly suitable for producing chiral compounds like this one.
The potential applications of derivatives of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid are vast. Given its structural complexity and functional diversity, it could serve as a scaffold for designing novel therapeutics targeting various diseases. For example, modifications to the fluorenylmethoxycarbonyl group could yield derivatives with enhanced solubility or tissue penetration. Alternatively, alterations to the chiral center might lead to improved selectivity for specific biological targets.
The field of peptidomimetics has seen significant growth recently, with researchers exploring non-peptide analogs that mimic peptide bioactivity but offer improved pharmacokinetic properties. Molecules like 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid could be valuable starting points for designing peptidomimetic drugs. By leveraging structural motifs found in natural peptides while introducing chemical modifications, researchers can develop compounds that retain potency but exhibit better stability or reduced immunogenicity.
In conclusion,3-(2S)-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)butanamido - 1 - methylpropanoic acid (CAS No . 2171424 - 19 - 1 ) represents an intriguing compound with potential therapeutic applications . Its complex structure , featuring a chiral center , an Fmoc - protected amino group , and a fluorenylmethoxy carb on y l moiety , makes it a promising candidate for further exploration . Ongoing research into its synthetic pathways , biological activities , and pharmacological properties will likely uncover new opportunities for drug development . As synthetic chemistry continues to evolve , compounds like this one will remain at the forefront of innovation in pharmaceuticals . p >
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